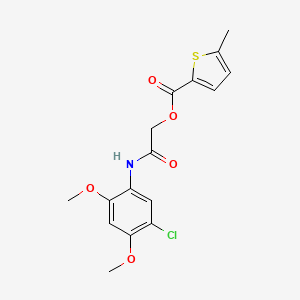

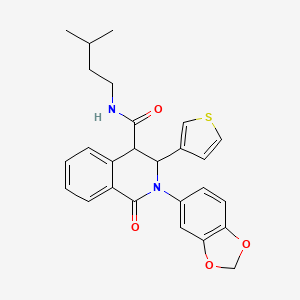

![molecular formula C8H16N2 B2447482 3-[(2-Methylbutan-2-yl)amino]propanenitrile CAS No. 244190-07-6](/img/structure/B2447482.png)

3-[(2-Methylbutan-2-yl)amino]propanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[(2-Methylbutan-2-yl)amino]propanenitrile” is a chemical compound with the CAS Number: 244190-07-6. Its molecular weight is 140.23 and its IUPAC name is 3-(tert-pentylamino)propanenitrile . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “3-[(2-Methylbutan-2-yl)amino]propanenitrile” is 1S/C8H16N2/c1-4-8(2,3)10-7-5-6-9/h10H,4-5,7H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms.

Physical And Chemical Properties Analysis

“3-[(2-Methylbutan-2-yl)amino]propanenitrile” is a liquid at room temperature .

Scientific Research Applications

Enantiomeric Analysis in Fermented Foods

Research conducted by Matheis, Granvogl, and Schieberle (2016) examined the conversion of parent free amino acids into alcohols through the Ehrlich pathway, a process relevant to understanding flavor compound formation in fermented foods. Their study on enantiomeric ratios of aroma compounds formed from l-isoleucine, such as 2-methylbutanal and 2-methylbutanol, contributes to a deeper understanding of the degradation mechanism in the Ehrlich reaction. The findings challenge previous assumptions about the enzymatic reduction of 2-methylbutanal to 2-methylbutanol, suggesting different mechanisms might be responsible for the formation of aldehydes and acids from parent amino acids (Matheis, Granvogl, & Schieberle, 2016).

Antimicrobial Activity of Heterocyclic Derivatives

Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of new indole-containing heterocyclic derivatives, including 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, from 2-arylhydrazononitriles. Their research demonstrated promising antimicrobial activities against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeast. This study highlights the potential of these compounds for developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Synthetic Routes to Dioxolanes and Thiadiazines

Isobaev, Pulatov, Abdullaev, Turdialiev, Mavlonov, and Jumaeva (2021) reported on alternative synthetic routes leading to the creation of dioxolanes and thiadiazines. Their study showcases the versatility of 2-methylbut-3-yn-2-yl derivatives in synthesizing complex chemical structures, contributing to the broader field of organic synthesis and potential applications in pharmaceuticals and materials science (Isobaev et al., 2021).

Applications as Key Building Blocks

Drabina and Sedlák (2012) reviewed recent developments in the use of 2-amino-2-alkyl(aryl)propanenitriles as precursors for the synthesis of various heterocyclic systems. Their research underlines the critical role of these compounds as building blocks in creating diverse heterocyclic structures with potential applications in drug development and materials science (Drabina & Sedlák, 2012).

Safety And Hazards

The safety information for “3-[(2-Methylbutan-2-yl)amino]propanenitrile” includes several hazard statements: H227, H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as being harmful if swallowed or in contact with skin, causing skin irritation, causing serious eye damage, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These codes correspond to various precautions to take when handling the substance .

properties

IUPAC Name |

3-(2-methylbutan-2-ylamino)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-8(2,3)10-7-5-6-9/h10H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQFWKMIYGRCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylbutan-2-yl)amino]propanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

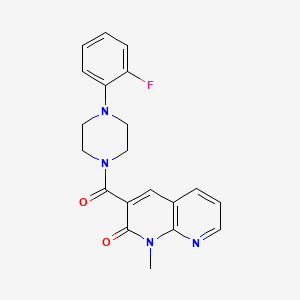

![3-benzyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2447403.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/no-structure.png)

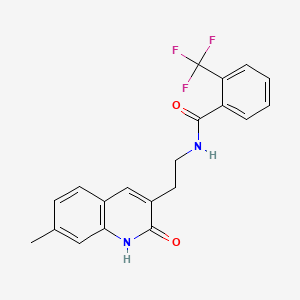

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2447405.png)

![N-(prop-2-en-1-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2447408.png)

![4-[5-(3,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2447413.png)

![2-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2447416.png)

![4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2447420.png)

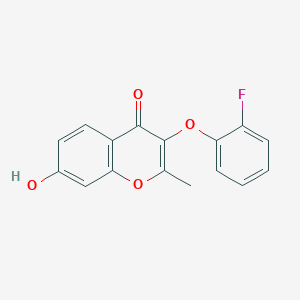

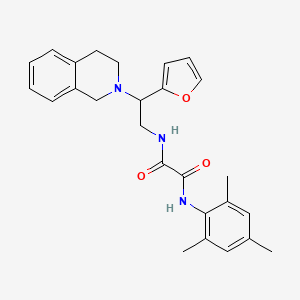

![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-5-(4-ethylphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2447421.png)